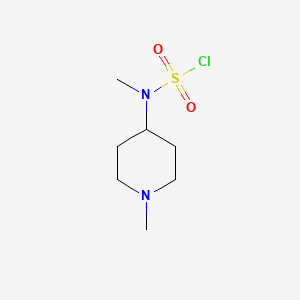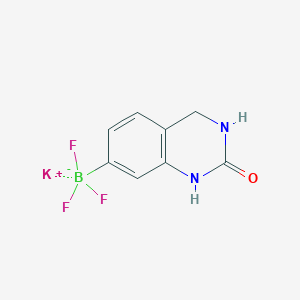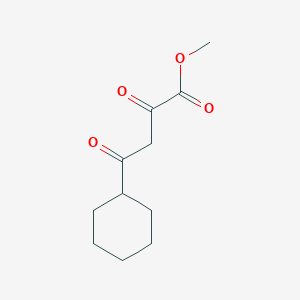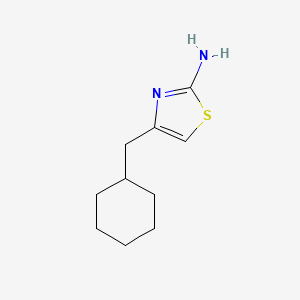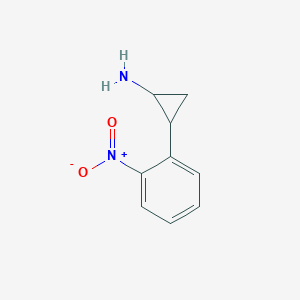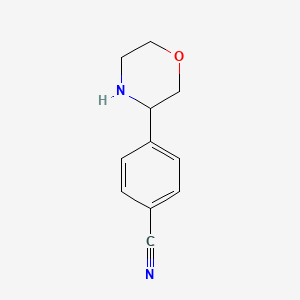
4-(Quinoxalin-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinoxalin-2-yl)but-3-en-2-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoxalin-2-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of quinoxaline derivatives with appropriate alkenes under specific conditions. For example, a one-step electrochemical oxidative cross-dehydrogenative coupling process can be used to synthesize quinoxaline derivatives . This method is simple, operationally convenient, and compatible with a broad range of substrates, enabling the synthesis of the desired coupling products in good to excellent yields without the use of any catalyst or chemical oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Quinoxalin-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties . Common reactions include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT), which is used in dehydrogenative coupling approaches . Other reagents and conditions may vary depending on the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, selective alkylation of quinoxalin-2(1H)-one with hydrocarbons can yield various alkylated quinoxaline derivatives .
Aplicaciones Científicas De Investigación
4-(Quinoxalin-2-yl)but-3-en-2-one has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoxaline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are also used in the development of pharmaceuticals and as intermediates in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-(Quinoxalin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is a key mechanism that contributes to their biological activities . This process involves the activation of C–H bonds and subsequent functionalization, leading to the formation of various biologically active compounds.
Comparación Con Compuestos Similares
4-(Quinoxalin-2-yl)but-3-en-2-one can be compared with other similar compounds in the quinoxaline family. Similar compounds include quinoxalin-2(1H)-one, 3-(indol-2-yl)quinoxalin-2(1H)-one, and 3-trifluoroalkylated quinoxalin-2(1H)-ones . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
(E)-4-quinoxalin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C12H10N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-8H,1H3/b7-6+ |
Clave InChI |
ICHOUCCWGSWNER-VOTSOKGWSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |
SMILES canónico |
CC(=O)C=CC1=NC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


